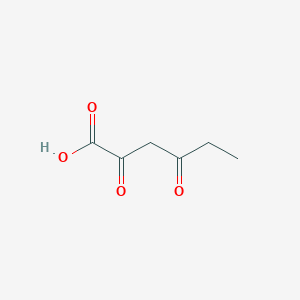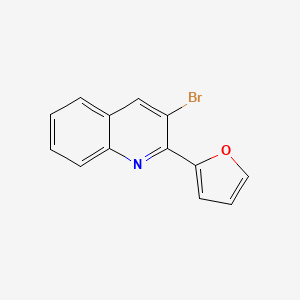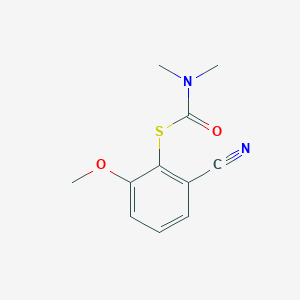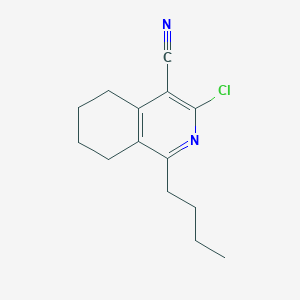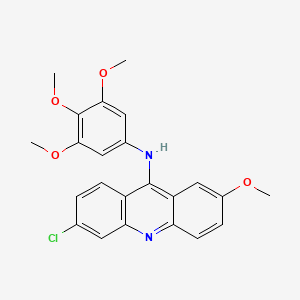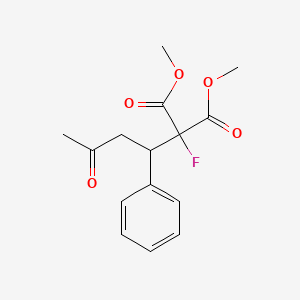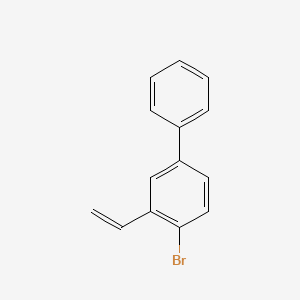
4-Bromo-3-vinyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11Br It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom at the 4-position and a vinyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-vinylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the vinylation of 4-bromobiphenyl using a palladium-catalyzed Heck reaction with vinyl halides .
Industrial Production Methods: Industrial production of 4-Bromo-3-vinyl-1,1’-biphenyl typically involves large-scale bromination and vinylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions can yield derivatives like 4-amino-3-vinyl-1,1’-biphenyl.
- Oxidation reactions can produce 4-bromo-3-formyl-1,1’-biphenyl.
- Reduction reactions can result in 4-bromo-3-ethyl-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
4-Bromo-3-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and radical-mediated processes .
Comparación Con Compuestos Similares
4-Bromobiphenyl: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Bromo-4’-chlorobiphenyl: Contains an additional chlorine atom, altering its chemical properties and reactivity.
4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group, making it more polar and reactive in hydrogen bonding interactions.
Propiedades
Fórmula molecular |
C14H11Br |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
1-bromo-2-ethenyl-4-phenylbenzene |
InChI |
InChI=1S/C14H11Br/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2 |
Clave InChI |
NJRHGRTUVVVHCV-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


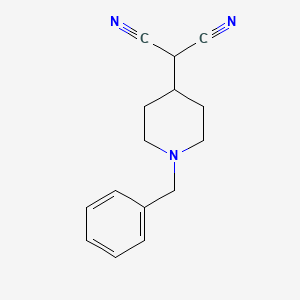
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
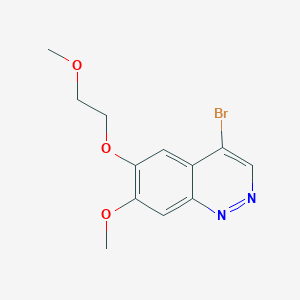
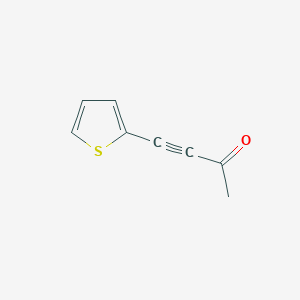
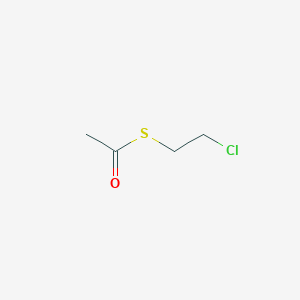
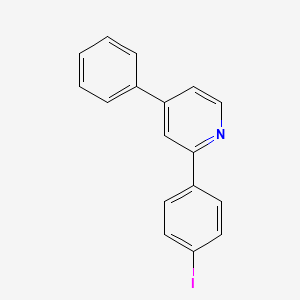
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
